Flunixin is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in veterinary medicine for its analgesic and antipyretic properties. It is particularly noted for its effects on the pituitary-gonad axis in male mice, as well as its pharmacokinetic and pharmacodynamic characteristics in calves. The drug's impact on reproductive hormones and its anti-inflammatory properties have been the subject of various studies, which have provided insights into its mechanism of action and potential applications in different fields56.
In veterinary medicine, flunixin is commonly used to alleviate pain and reduce fever in animals. A study on male mice revealed that flunixin injections at varying doses resulted in a significant increase in follicle-stimulating hormone (FSH) and luteinizing hormone (LH) concentrations, without altering testosterone levels. This suggests that flunixin may influence the sexual function of male animals by affecting hormones in the pituitary-testicle axis5.
The pharmacokinetic profile of flunixin in calves was characterized by a long elimination half-life and extensive distribution in the body. The pharmacodynamic analysis indicated that flunixin effectively reduced inflammation by inhibiting key inflammatory mediators. This comprehensive understanding of flunixin's pharmacokinetics and pharmacodynamics is crucial for optimizing its therapeutic use in animals6.
Flunixin-d3 is classified as a nonsteroidal anti-inflammatory drug and is specifically utilized in veterinary applications, particularly for treating pain and inflammation in horses. It is derived from flunixin meglumine, which is widely recognized for its efficacy in managing pain associated with various conditions in animals. The specific CAS number for flunixin-d3 is 1015856-60-6, and it is also referred to by its systematic name, 2-[2-Methyl-d3-3-(trifluoromethyl)phenylamino]nicotinic acid .
The synthesis of flunixin-d3 has been improved through various methods, with significant advancements focusing on solvent-free conditions to enhance yield and reduce environmental impact. A notable method involves the use of boric acid as a catalyst under solvent-free conditions at an optimal temperature of 120 °C. The molar ratio of reactants, specifically 2-methyl-3-trifluoromethylanilin to 2-chloronicotinic acid, was found to be crucial; the best results were achieved with a ratio of 2:1 .
The synthesized product was characterized using Fourier-transform infrared spectroscopy, proton nuclear magnetic resonance spectroscopy, carbon nuclear magnetic resonance spectroscopy, and gas chromatography-mass spectrometry .
Flunixin-d3 exhibits a complex molecular structure that includes a trifluoromethyl group attached to a phenyl ring and an amino group linked to a nicotinic acid moiety. The incorporation of deuterium atoms into the structure enhances its analytical properties without significantly altering its pharmacological activity.
Flunixin-d3 participates in various chemical reactions primarily related to its role as an NSAID. The compound acts by inhibiting cyclooxygenase enzymes, which are crucial for the synthesis of prostaglandins involved in inflammation and pain signaling.
The mechanism of action for flunixin-d3 involves the inhibition of cyclooxygenase enzymes (both COX-1 and COX-2), leading to reduced formation of prostaglandins from arachidonic acid. This action results in decreased inflammation, pain relief, and antipyretic effects.
Flunixin-d3 possesses distinct physical and chemical properties that contribute to its effectiveness as an NSAID.
Flunixin-d3 is primarily used in veterinary medicine for its analgesic and anti-inflammatory properties. It is particularly effective in treating musculoskeletal pain and other inflammatory conditions in horses.
Flunixin-d3 (chemical name: 2-[[2-methyl-3-(trifluoromethyl)phenyl]amino]-3-pyridinecarboxylic acid-d3) is a deuterium-labeled isotopologue of the non-steroidal anti-inflammatory drug flunixin. This stable isotope internal standard features three deuterium atoms ([2H] or D) replacing hydrogen atoms at the C-2 methyl group of the parent compound’s ortho-trifluoromethylaniline moiety, yielding the molecular formula C₁₄H₈D₃F₃N₂O₂. With a molecular weight of 299.26 g/mol—3 atomic mass units higher than non-deuterated flunixin—the compound typically exists as a crystalline solid or pre-dissolved standard solution (100 µg/mL in acetonitrile) for analytical applications [2] [4]. Its chemical structure retains identical chromatographic behavior to native flunixin while exhibiting distinct mass spectral properties essential for quantification. Key physicochemical parameters include:
Table 1: Chemical and Analytical Properties of Flunixin-d3
Property | Specification |
---|---|
Molecular Formula | C₁₄H₈D₃F₃N₂O₂ |
Accurate Mass | 299.0961 Da |
CAS Registry Number | 1015856-60-6 |
Unlabeled CAS Number | 38677-85-9 |
SMILES Notation | [2H]C([2H])([2H])c1c(Nc2ncccc2C(=O)O)cccc1C(F)(F)F |
IUPAC Name | 2-[2-(trideuteriomethyl)-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid |
Storage Conditions | -18°C (solution) |
The strategic deuteration site minimizes metabolic interference while ensuring near-identical extraction recovery and ionization efficiency compared to the analyte, fulfilling critical requirements for a reliable internal standard [4] [6].
Stable isotope-labeled analogs like Flunixin-d3 serve as analytical anchors in liquid chromatography-tandem mass spectrometry (LC-MS/MS) by compensating for matrix effects, extraction variability, and ionization fluctuations. During electrospray ionization (ESI+), Flunixin-d3 generates diagnostic precursor and product ions shifted by m/z +3 compared to native flunixin. Specifically, while flunixin shows precursor ion m/z 297 → product ions m/z 279 and 264, Flunixin-d3 exhibits m/z 300 → 282 and 264, enabling unambiguous differentiation in selected reaction monitoring modes [1] [3]. This mass shift permits co-elution of analyte and internal standard—impossible with structural analogs—while maintaining identical retention times and chromatographic behavior. The deuterium atoms' kinetic isotope effect minimally impacts reverse-phase chromatography, typically causing <0.1 min retention time differences that do not compromise accurate peak integration [6]. By spiking known concentrations into samples prior to extraction, Flunixin-d3 corrects for analyte losses during sample preparation and matrix-induced signal suppression/enhancement during ionization. Studies confirm its effectiveness in nullifying matrix effects in bovine muscle, where co-extracted phospholipids typically alter ionization efficiency of veterinary drugs [1].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8